molecular formula C8H6N2O4 B13159244 2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid

2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid

Cat. No.: B13159244
M. Wt: 194.14 g/mol
InChI Key: BZNBGZOICLPBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-1H,2H,4H-pyrido[2,3-d][1,3]oxazine-6-carboxylic acid is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This complex molecule features a pyrido[2,3-d][1,3]oxazine core structure, which is recognized as a valuable bioactive scaffold. Such fused ring systems are frequently investigated for their potential to interact with various biological targets, given their ability to mimic privileged structures found in pharmacologically active substances . The specific substitution pattern of this compound, bearing a carboxylic acid at the 6-position, provides a versatile handle for further synthetic modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. Compounds based on the fused oxazine-dione architecture have demonstrated a range of biological activities in research settings. Analogous structures, such as pyrido[2,3-d]pyrimidine-2,4-diones, have been developed as inhibitors of biological targets like eukaryotic elongation factor-2 kinase (eEF-2K), highlighting the potential of this chemotype in areas such as oncology research . Furthermore, other related dihydrobenzoxazinyl moieties have been explored as bioisosteres in the development of potent and reversible enzyme inhibitors, such as Monoacylglycerol Lipase (MAGL) inhibitors for central nervous system-related diseases . The synthetic route to similar compounds often involves cyclization reactions, such as the treatment of an appropriate aminopyridine carboxylic acid precursor with reagents like phosgene or chloroformates to form the characteristic oxazine-dione ring . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate in organic synthesis or as a core scaffold for the design and development of novel bioactive molecules.

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

2-oxo-1,4-dihydropyrido[2,3-d][1,3]oxazine-6-carboxylic acid

InChI

InChI=1S/C8H6N2O4/c11-7(12)4-1-5-3-14-8(13)10-6(5)9-2-4/h1-2H,3H2,(H,11,12)(H,9,10,13)

InChI Key

BZNBGZOICLPBMT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC(=O)O1)N=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation of Precursors

  • Oxidation of Methyl or Hydroxy Groups:
    The methyl or hydroxymethyl groups introduced during earlier steps are oxidized using reagents like potassium permanganate or chromium-based oxidants to form the carboxylic acid.

Demethylation and Hydrolysis

  • Demethylation:
    Methyl esters or methylated heterocycles are demethylated using Lewis acids such as magnesium or lithium salts, notably lithium bromide in refluxing tetrahydrofuran (THF), which cleaves methyl groups to generate free carboxylic acids.

Example Reaction:

Methyl ester + LiBr (reflux, THF) → Carboxylic acid + methyl bromide

Multistep Synthesis Involving Intermediates

Method Overview:
A multistep approach involves initial formation of heterocyclic intermediates, followed by functionalization and ring closure to produce the target compound.

Synthesis of Pyridinone Intermediates

  • Formation of Pyridinone Derivatives:
    Reacting aldehyde or keto precursors with alkali metal cations (lithium, sodium) in the presence of oxalate esters yields pyridinone structures, which are then hydrolyzed to the corresponding carboxylic acids.

Coupling and Cyclization

  • Coupling Reactions:
    The intermediates are coupled with amines such as difluorobenzylamine, followed by demethylation with Lewis acids, to form the fused heterocyclic core with the carboxylic acid functionality.

Reaction Conditions:

Step Reagents Conditions Notes
Demethylation Lithium bromide (LiBr) Reflux in THF Cleaves methyl esters or methyl groups
Cyclization Acidic or basic reflux Elevated temperature Forms fused heterocycle

Research-Validated Synthesis Pathways

a. Patent US10654871B2 (2018)

This patent details a comprehensive process involving:

  • Starting from aldehyde V, contacting with amino alcohols to form intermediates.
  • Oxidation and coupling reactions to introduce heteroatoms.
  • Demethylation with Lewis acids such as magnesium or lithium salts to yield the final carboxylic acid.

Key Reaction Highlights:

  • Use of oxalate esters and alkali metal alkoxides for initial heterocycle formation.
  • Demethylation employing lithium bromide in refluxing THF for high yield and purity.

b. Synthesis via Heterocyclic Precursors

The literature indicates that fused heterocycles like benzoxazines and pyridones are versatile intermediates, synthesized via condensation and cyclization reactions, which are then oxidized or hydrolyzed to obtain the carboxylic acid derivative.

Summary of Preparation Methods

Method Type Key Reagents Main Features References
Direct heterocyclic synthesis 2-Aminophenol, chloroacetyl chloride Reflux, phase-transfer catalysis
Oxidative functionalization Potassium permanganate, chromates Oxidation of methyl groups
Demethylation Lithium bromide in THF Cleaves methyl groups to carboxylic acids
Multistep coupling Aldehydes, amines, Lewis acids Ring closure, functional group transformation ,

Notes and Considerations

  • The synthesis pathways are highly dependent on the purity of intermediates and reaction conditions such as temperature, solvent, and reagent equivalents.
  • Demethylation with lithium bromide is favored for its selectivity and yield.
  • The choice of starting materials and reagents influences the overall yield and purity of the final product.
  • Safety considerations include handling of halogenated reagents and oxidants under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Ring System Biological/Functional Notes Reference
2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid Not explicitly provided (Inferred: C₉H₆N₂O₄) ~206.16 (calc.) Pyrido[2,3-d][1,3]oxazine + C6-carboxylic acid Potential enzyme inhibition (analogous to )
3-Oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid C₁₁H₁₉NO₅* 245.28 Pyrido[3,2-b][1,4]oxazine + C6-carboxylic acid Structural isomer; differing ring fusion
(-)-(S)-Levofloxacin (7-oxo-pyrido[1,2,3-de]oxazine-6-carboxylic acid) C₁₈H₂₀FN₃O₄ 370.38 Fluoro, methyl, piperazinyl substituents Broad-spectrum antibacterial activity
1,3-Dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid C₁₀H₉N₃O₄ 235.20 Pyrido[2,3-d]pyrimidine + C6-carboxylic acid Potent nucleic acid synthesis enzyme inhibitor
6-Oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid HCl C₈H₉ClN₂O₃S 248.68 Pyrimido-thiazine + C3-carboxylic acid Thiazine sulfur enhances lipophilicity
2-Amino-4-oxo-1H-pyrido[2,3-d]pyrimidine-6-carbaldehyde C₈H₆N₄O₂ 190.16 Pyrido[2,3-d]pyrimidine + C6-carbaldehyde Reactive aldehyde group for Schiff base formation

*Note: The molecular formula for 3-oxo-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid (C₁₁H₁₉NO₅) in may contain discrepancies, as the formula appears inconsistent with the fused ring structure.

Key Differences and Implications

Ring System Variations: Pyrido-oxazine vs. Pyrido-pyrimidine: The target compound’s oxazine ring (with one oxygen and one nitrogen) contrasts with pyrido-pyrimidine analogs (two nitrogens). Pyrido-pyrimidines (e.g., ) exhibit stronger enzyme inhibition due to hydrogen bonding via dioxo groups . Thiazine vs.

Functional Group Impact :

  • Carboxylic Acid (C6) : Present in the target compound and levofloxacin, this group enables ionic interactions with biological targets (e.g., bacterial DNA gyrase in levofloxacin ).
  • Carbaldehyde (C6) : In , the aldehyde group offers reactivity for covalent modifications, unlike the carboxylic acid’s ionic character .

Substituent Effects :

  • Fluoro and Piperazinyl Groups : Levofloxacin’s fluoro (enhancing DNA binding) and piperazinyl (improving pharmacokinetics) substituents are absent in the target compound, explaining its lack of reported antibacterial activity .
  • Alkyl Groups : Ethyl/methyl substitutions in pyrido-pyrimidines () influence metabolic stability and solubility .

Limitations and Contradictions

  • Data Gaps : Direct biological data for the target compound are absent in the evidence, requiring extrapolation from analogs.
  • Formula Discrepancies : The molecular formula for 3-oxo-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid () may contain errors, necessitating verification.

Biological Activity

2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial and anticancer properties, and discusses its mechanisms of action.

Chemical Structure and Properties

The compound features a fused ring system consisting of a pyridine and an oxazine ring. Its molecular formula is C7H4N2O3C_7H_4N_2O_3, with a molecular weight of 164.12 g/mol. The unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have explored the anticancer properties of 2-oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid. In vitro assays using human lung adenocarcinoma cells (A549) demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity. For instance:

  • Compound Variants : Certain substitutions on the phenyl ring significantly enhance anticancer activity. For example, compounds with 4-chlorophenyl and 4-bromophenyl substitutions reduced A549 cell viability to 64% and 61%, respectively, indicating a structure-dependent relationship between chemical modifications and biological activity .
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets within cancer cells, potentially leading to apoptosis or cell cycle arrest .

Antimicrobial Activity

The antimicrobial efficacy of 2-oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid has also been investigated against various pathogens:

  • Pathogen Testing : The compound was tested against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. Results indicated significant antimicrobial activity, suggesting potential for development as a therapeutic agent in treating resistant infections .

Data Table: Summary of Biological Activities

Activity Type Tested Compound Target Cells/Pathogens Effectiveness
Anticancer2-Oxo-1H,2H,...A549 (lung adenocarcinoma)Reduced viability to ~64%
Antimicrobial2-Oxo-1H,2H,...Klebsiella pneumoniae, E. coliSignificant inhibition observed

Case Studies

A notable case study involved the synthesis of various derivatives from the parent compound to evaluate their biological activities systematically. The derivatives were subjected to MTT assays to assess cytotoxicity against A549 cells compared to standard chemotherapeutics like cisplatin. The study revealed that specific modifications could enhance anticancer properties while maintaining lower toxicity levels against non-cancerous cells .

The biological activity of 2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid is attributed to its ability to bind to specific receptors or enzymes involved in cancer progression and microbial resistance:

  • Lipophilicity : The compound's lipophilic nature facilitates cellular uptake and interaction with intracellular targets.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival pathways in cancer cells.

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